molecular formula C13H18OS B1325531 3,3-Dimethyl-2'-thiomethylbutyrophenone CAS No. 898764-32-4

3,3-Dimethyl-2'-thiomethylbutyrophenone

Cat. No.: B1325531
CAS No.: 898764-32-4
M. Wt: 222.35 g/mol
InChI Key: IZCPSCQROHEDCO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2’-thiomethylbutyrophenone is a chemical compound that belongs to the class of thioxanthones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2’-thiomethylbutyrophenone typically involves the reaction of 3,3-dimethylbutanone with a thiomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 3,3-Dimethyl-2’-thiomethylbutyrophenone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2’-thiomethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the thiomethyl group with other functional groups using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3-Dimethyl-2’-thiomethylbutyrophenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioxanthone derivatives.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2’-thiomethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2’-methylthiobutyrophenone
  • 3,3-Dimethyl-1-(2-methylsulfanylphenyl)butan-1-one
  • 1-Butanone, 3,3-dimethyl-1-[2-(methylthio)phenyl]-

Uniqueness

3,3-Dimethyl-2’-thiomethylbutyrophenone is unique due to its specific structural features, such as the presence of a thiomethyl group and its ability to undergo diverse chemical reactions. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCPSCQROHEDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642383
Record name 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-32-4
Record name 3,3-Dimethyl-1-[2-(methylthio)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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